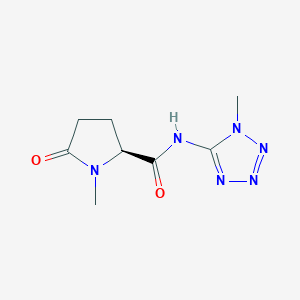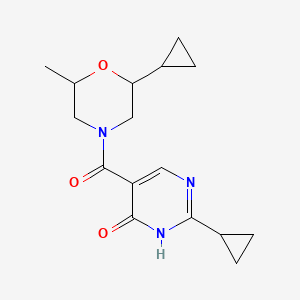![molecular formula C18H26FN3O2 B7435781 [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone involves its binding to the aforementioned receptors, leading to the modulation of various signaling pathways. It has been found to exhibit both agonist and antagonist activity towards different receptors, depending on the specific receptor subtype and the cellular context.
Biochemical and Physiological Effects:
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone has been shown to exert various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the alteration of behavioral responses. It has also been found to exhibit potential therapeutic effects in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone is its potent binding affinity towards multiple receptors, which makes it a valuable tool for studying the complex interactions between different signaling pathways. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone. One area of interest is the development of more potent and selective analogs of this compound, which could have even greater therapeutic potential. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior, which could have important implications for the treatment of neuropsychiatric disorders. Additionally, the use of this compound in combination with other drugs or therapies could lead to new treatment strategies for a variety of diseases.
Métodos De Síntesis
The synthesis of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone involves the reaction of 6-fluoropyridin-2-amine with 1-methoxycycloheptanone in the presence of piperazine and a catalytic amount of acetic acid. The reaction proceeds under reflux conditions and produces the desired compound in high yield.
Aplicaciones Científicas De Investigación
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent binding affinity towards several receptors, including serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as dopamine D2 and D3 receptors.
Propiedades
IUPAC Name |
[4-(6-fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c1-24-18(9-4-2-3-5-10-18)17(23)22-13-11-21(12-14-22)16-8-6-7-15(19)20-16/h6-8H,2-5,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWLKQRJYVIXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCCC1)C(=O)N2CCN(CC2)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435716.png)



![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)

![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-4-cyclopropyl-1,3-oxazole-5-carboxamide](/img/structure/B7435773.png)
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)

